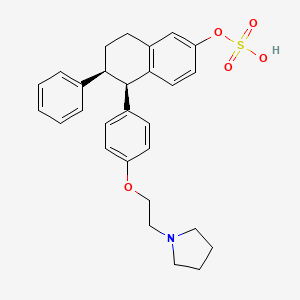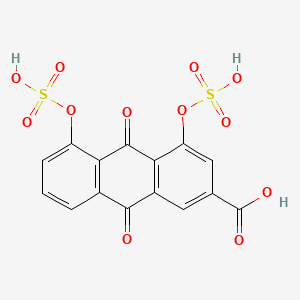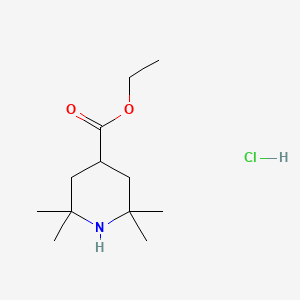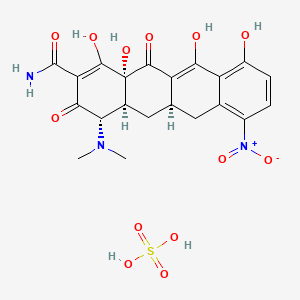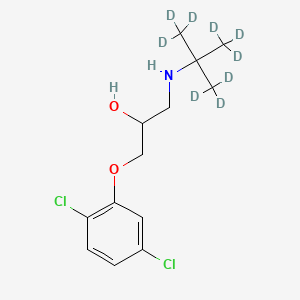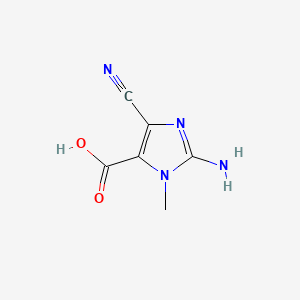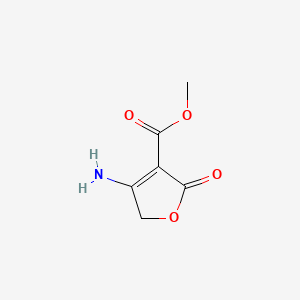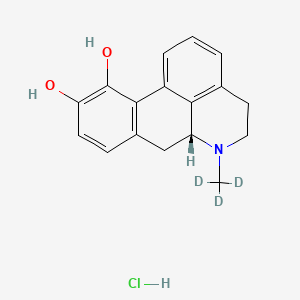
(R)-Apomorphine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Apomorphine-d3 Hydrochloride is a deuterated form of apomorphine hydrochloride, a non-selective dopamine receptor agonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of apomorphine, particularly in the context of Parkinson’s disease and other neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Apomorphine-d3 Hydrochloride involves the deuteration of apomorphine. The process typically starts with the precursor compound, apomorphine, which undergoes a series of chemical reactions to replace hydrogen atoms with deuterium. This is achieved through catalytic hydrogenation in the presence of deuterium gas. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Apomorphine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: ®-Apomorphine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced back to its parent form, apomorphine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Apomorphine.
Substitution: Various substituted apomorphine derivatives.
科学研究应用
®-Apomorphine-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of apomorphine in biological samples.
Biology: Used in studies to understand the metabolism and biological pathways of apomorphine.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug interactions and pharmacokinetics.
作用机制
®-Apomorphine-d3 Hydrochloride exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to the activation of downstream signaling pathways that regulate motor control and other neurological functions .
相似化合物的比较
Apomorphine Hydrochloride: The non-deuterated form, used in similar research applications.
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with similar therapeutic applications.
Uniqueness: ®-Apomorphine-d3 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in research .
属性
IUPAC Name |
(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZYDSNJIOXRL-XJAUMXQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
